(2-Amino-3-methoxyphenyl)methanol
Overview
Description
The compound (2-Amino-3-methoxyphenyl)methanol is not directly discussed in the provided papers. However, the papers do provide insights into structurally related compounds which can help infer some aspects of the compound . The first paper discusses a compound with a 2-hydroxyphenyl group, which is structurally similar to the 2-amino-3-methoxyphenyl group in the compound of interest . The second paper involves a Schiff base molecule that includes a methanol molecule in its structure, which is relevant since (2-Amino-3-methoxyphenyl)methanol also contains a methanol group .
Synthesis Analysis
Neither of the provided papers directly addresses the synthesis of (2-Amino-3-methoxyphenyl)methanol. However, the second paper describes the synthesis of a Schiff base compound through the condensation of aldehydes with primary amines in the presence of methanol . This information suggests that similar synthetic methods could potentially be applied to synthesize the compound of interest, possibly through the reaction of an appropriate aldehyde with an amine in a methanol solvent.
Molecular Structure Analysis
The molecular structure of (2-Amino-3-methoxyphenyl)methanol can be inferred to some extent from the related structures discussed in the papers. The first paper mentions the dihedral angle between two aromatic groups in the studied compound , which could be comparable to the angles within the aromatic moiety of (2-Amino-3-methoxyphenyl)methanol. The second paper provides details on bond lengths and configurations in a Schiff base molecule , which could be relevant when considering the bond lengths and molecular geometry in (2-Amino-3-methoxyphenyl)methanol.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of (2-Amino-3-methoxyphenyl)methanol are not discussed in the provided papers. Nonetheless, the papers do mention the formation of hydrogen bonds in the crystal structures of the studied compounds . This implies that (2-Amino-3-methoxyphenyl)methanol could also form hydrogen bonds due to the presence of the hydroxyl and amino groups, which would influence its solubility, boiling point, and other physical properties.
Scientific Research Applications
1. Impact on Lipid Dynamics in Biological and Synthetic Membranes
Methanol, as a solubilizing agent for transmembrane proteins/peptides, significantly influences lipid dynamics in biological and synthetic membranes. Research demonstrates that methanol can alter the transfer and flip-flop kinetics of lipids, impacting bilayer composition and potentially misleading the interpretation of lipid scrambling in proteolipid studies (Nguyen et al., 2019).
2. Role in Novel Organic Syntheses
Methanol is utilized in the innovative synthesis of various organic compounds. For instance, it has been used in a one-pot electrochemical synthesis of 8-amino-1,4-benzoxazine derivatives with anti-stress oxidative properties (Largeron & Fleury, 1998) and in the palladium-catalyzed C-H halogenation for the synthesis of multi-substituted arenes (Sun, Sun, & Rao, 2014).
3. Applications in Molecular Docking and DFT Calculations
Methanol derivatives have been used in molecular docking to understand antiviral activity and pharmacokinetic behavior. For example, the novel compound (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone was synthesized and analyzed for its stability and intermolecular charge transfer (FathimaShahana & Yardily, 2020).
4. Contribution to Catalytic Hydrogenation in Dye Production
Methanol is involved in the catalytic hydrogenation process for producing intermediates like N-(3-Amino-4-methoxyphenyl)acetamide, crucial in azo disperse dye manufacturing (Zhang, 2008).
5. Role in Electropolymerized Films for Fuel Cells
Methanol is used in electropolymerized films of macrocyclic compounds in direct methanol fuel cell components, serving as both catalysts and reactants, demonstrating higher performance and less susceptibility to poisoning compared to traditional Pt-based catalysts (Bettelheim, Soifer, & Korin, 2004).
Safety And Hazards
properties
IUPAC Name |
(2-amino-3-methoxyphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4,10H,5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKKHKCCXJPKGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343847 | |
Record name | (2-Amino-3-methoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-3-methoxyphenyl)methanol | |
CAS RN |
205877-13-0 | |
Record name | (2-Amino-3-methoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.